(R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole (R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.: 339316-16-4
VCID: VC20324019
InChI: InChI=1S/C10H10BrNO/c1-7-6-13-10(12-7)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3/t7-/m1/s1
SMILES:
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol

(R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole

CAS No.: 339316-16-4

Cat. No.: VC20324019

Molecular Formula: C10H10BrNO

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole - 339316-16-4

Specification

CAS No. 339316-16-4
Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
IUPAC Name (4R)-2-(2-bromophenyl)-4-methyl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C10H10BrNO/c1-7-6-13-10(12-7)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3/t7-/m1/s1
Standard InChI Key FYFTZTGJMKFOOU-SSDOTTSWSA-N
Isomeric SMILES C[C@@H]1COC(=N1)C2=CC=CC=C2Br
Canonical SMILES CC1COC(=N1)C2=CC=CC=C2Br

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a 4,5-dihydrooxazole (oxazoline) ring fused to a 2-bromophenyl group. The oxazoline ring adopts a puckered conformation, with the methyl group at the 4-position introducing chirality. X-ray crystallography of analogous oxazolines reveals bond lengths of 1.34–1.37 Å for the C=N bond and 1.45–1.48 Å for the C–O bond, consistent with partial double-bond character in the heterocycle . The bromine atom at the ortho position of the phenyl ring induces steric hindrance, influencing reactivity in cross-coupling reactions .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₁₀H₁₀BrNO
Molecular Weight240.10 g/mol
Configuration at C4R
Boiling Point (predicted)298–302°C

Stereochemical Implications

The (R)-configuration at C4 dictates the spatial arrangement of substituents, critical for enantioselective catalysis. Nuclear Overhauser effect (NOE) studies on related oxazolines demonstrate that the methyl group projects axially, creating a chiral pocket ideal for coordinating transition metals like rhodium . This geometry enhances stereochemical control in reactions such as C–H amidation, where enantiomeric excesses >90% have been reported .

Synthesis and Optimization

Cyclization Protocols

The most efficient synthesis involves cyclization of N-(2-hydroxyethyl)-2-bromobenzamide derivatives using thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (p-TsCl) . For example, treatment of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide with SOCl₂ at 0°C yields the target oxazoline in 75% isolated yield after recrystallization . Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) for milder cyclization .

Table 2: Comparative Synthesis Routes

MethodReagentsYield (%)Purity (%)
SOCl₂-mediatedSOCl₂, DMF, DCM7599
Mitsunobu reactionDIAD, PPh₃, THF6897
p-TsCl activationp-TsCl, NEt₃, DMAP6295

Purification and Characterization

Purification typically involves flash chromatography (petroleum ether/ethyl acetate gradient) followed by recrystallization from dichloromethane–ether . ¹H NMR spectra exhibit characteristic signals at δ 7.66–7.29 ppm (aryl protons), δ 4.42 ppm (oxazoline CH₂), and δ 1.35 ppm (methyl group) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 241.0901.

Applications in Catalysis and Organic Synthesis

Rh-Catalyzed C–H Functionalization

(R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole serves as a directing group in Rh(III)-catalyzed C–H amidation. In a representative reaction, [Cp*RhCl₂]₂ and AgSbF6 mediate the coupling of sulfonamides with aryl oxazolines at 100°C, achieving turnover numbers (TON) of up to 40 . The bromine substituent facilitates subsequent Suzuki–Miyaura cross-coupling, enabling modular access to biaryl sulfonamides .

Organotin Complexation

Hypercoordinated tin complexes derived from this oxazoline exhibit unusual σ-C,N-chelation modes. Reaction with SnCl₄ in chlorobenzene yields a pentacoordinated tin adduct with a trigonal bipyramidal geometry, as confirmed by ¹¹⁹Sn NMR (δ = −112.7 ppm) . These complexes show potential as Lewis acid catalysts in Diels–Alder reactions .

Comparative Analysis with Analogous Oxazolines

Electronic and Steric Effects

Replacing the 4-methyl group with bulkier substituents (e.g., 4,4-dimethyl) increases steric hindrance, reducing reaction rates in catalysis but improving enantioselectivity . Bromine substitution at the phenyl ring lowers the LUMO energy by 0.8 eV compared to unsubstituted analogs, enhancing electrophilicity in polar reactions.

Table 3: Substituent Effects on Catalytic Performance

SubstituentReaction Rate (k, s⁻¹)ee (%)
4-Methyl (R)0.4592
4,4-Dimethyl0.2896
4-Phenyl0.3288

Computational Insights

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the (R)-configured oxazoline adopts a twist-boat conformation with a dihedral angle of 152° between the oxazoline ring and phenyl group . Natural bond orbital (NBO) analysis indicates strong hyperconjugation between the lone pair of N1 and the σ* orbital of C2–Br (E² = 18.3 kcal/mol), rationalizing the bromine’s ortho-directing effect .

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